Ethyl 3-amino-2-methoxy-6-methylbenzoate
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Overview
Description
Ethyl 3-amino-2-methoxy-6-methylbenzoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid and contains an ethyl ester group, an amino group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-2-methoxy-6-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-amino-2-methoxy-6-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct amination of ethyl 2-methoxy-6-methylbenzoate using ammonia or an amine source under suitable conditions. This reaction may require the use of a catalyst such as palladium on carbon or a base like sodium hydroxide to facilitate the amination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, resulting in higher yields and faster reaction times. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-methoxy-6-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of 3-nitro-2-methoxy-6-methylbenzoate.
Reduction: Formation of 3-amino-2-methoxy-6-methylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-2-methoxy-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-methoxy-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular components.
Comparison with Similar Compounds
Ethyl 3-amino-2-methoxy-6-methylbenzoate can be compared with other similar compounds such as:
Ethyl 3-amino-2-methoxybenzoate: Lacks the methyl group, resulting in different chemical and biological properties.
Ethyl 3-amino-6-methylbenzoate: Lacks the methoxy group, affecting its reactivity and interactions.
Ethyl 2-methoxy-6-methylbenzoate: Lacks the amino group, leading to different applications and mechanisms of action.
The presence of the amino, methoxy, and methyl groups in this compound makes it unique and versatile for various applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 3-amino-2-methoxy-6-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11(13)9-7(2)5-6-8(12)10(9)14-3/h5-6H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRRYSMNMTZXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1OC)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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